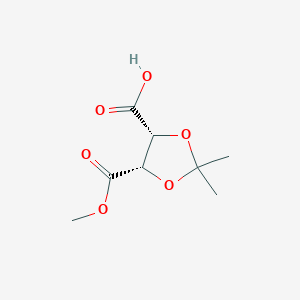
cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Vue d'ensemble
Description
Cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (cis-5-MDC) is an organic compound with a wide range of applications in scientific research, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new laboratory experiments. This compound is a cyclic ether which is composed of three carbons, two oxygens, one methoxycarbonyl group, and two methyl groups. cis-5-MDC has a molecular weight of 150.17 g/mol and a boiling point of 127°C.
Applications De Recherche Scientifique
Cis-5-MDC has been used in various scientific research applications. It has been used in the synthesis of new compounds, such as peptides, which have potential applications in drug discovery and development. It has also been used in the study of biochemical and physiological effects, such as its effects on the production of nitric oxide. Additionally, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has been used in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis.
Mécanisme D'action
Cis-5-MDC is an ether, which means that it has two oxygen atoms that are linked by a single bond. This bond is weak and can be easily broken by nucleophilic substitution reactions. cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is also a cyclic ether, which means that it has a ring structure. This ring structure makes it more stable than other ethers, as the ring prevents the oxygen atoms from being attacked by nucleophiles.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide in cells, which can have a variety of physiological effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been found to have an effect on the production of cytokines, which are proteins that are involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-5-MDC has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it has a low toxicity, which makes it safe for use in experiments. However, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. One potential direction is to explore its potential use in drug discovery and development, as it has been shown to have anti-inflammatory and antioxidant effects. Additionally, further research could be conducted to explore its potential use in the synthesis of peptides and other compounds. Additionally, research could be conducted to explore its potential use in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its effects on the production of nitric oxide.
Propriétés
IUPAC Name |
(4R,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



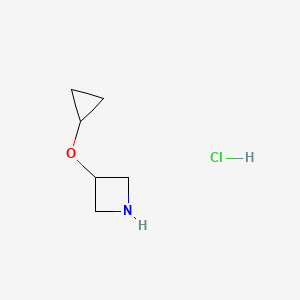
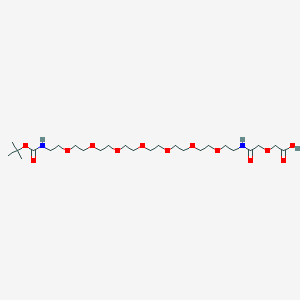
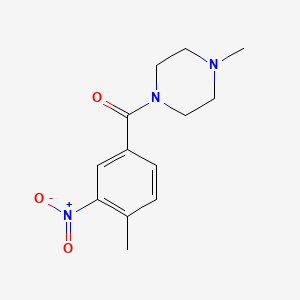
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)
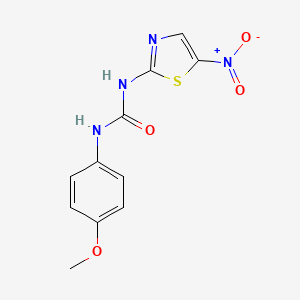
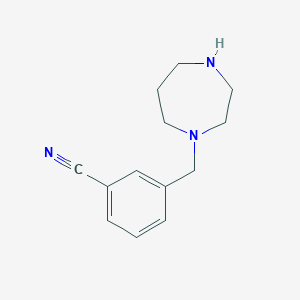
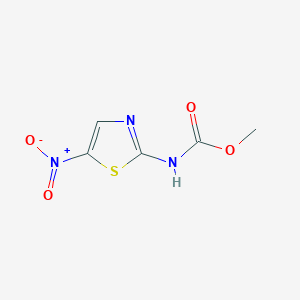
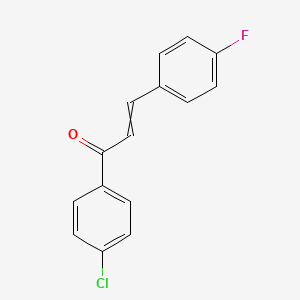
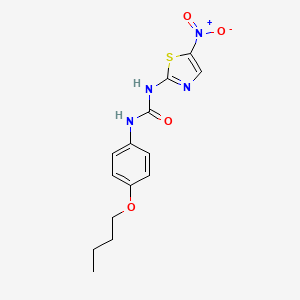
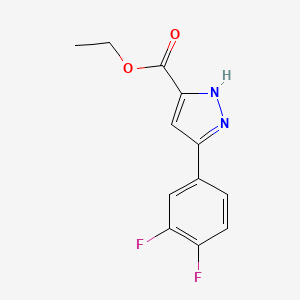
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)